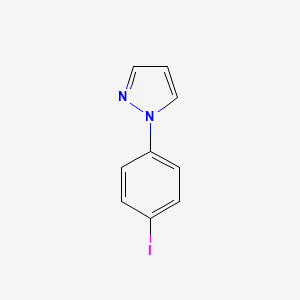

1-(4-Iodophenyl)-1H-Pyrazole

Übersicht

Beschreibung

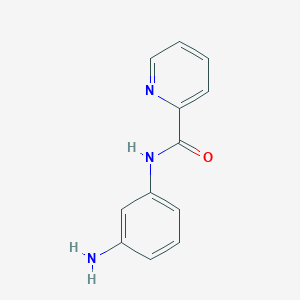

1-(4-Iodophenyl)-1H-Pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms in adjacent positions. The presence of the iodophenyl group at the 1-position of the pyrazole ring suggests potential applications in various chemical reactions due to the reactivity of the iodine atom.

Synthesis Analysis

The synthesis of substituted 1H-pyrazoles can be achieved through various methods. One approach involves the preparation of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles from 2-alkyn-1-ones, followed by dehydration and iodination using ICl and Li2CO3 at room temperature to yield 1-acyl-4-iodo-1H-pyrazoles . Another method includes the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to directly produce substituted pyrazoles . Additionally, 2-Aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, indicating the versatility of pyrazole derivatives in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been determined by X-ray diffraction, and its molecular geometry has been optimized using density functional theory (DFT) calculations . Similarly, the crystal structure of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one has been confirmed by X-ray diffraction studies, with the crystal packing being dominated by weak C-H···π interactions .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their structural features. The iodine atom in 4-iodo-1H-pyrazoles can act as a reactive site for further functionalization. For example, the presence of electronegative substituents at the ortho and/or para position of the phenyl group in 3-(4-phenoxyphenyl)-1H-pyrazoles has been shown to be critical for their activity as sodium channel blockers . The versatility of pyrazole derivatives is further highlighted by their use as directing groups in copper-mediated C-H functionalization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a 2,4-dimethylphenyl group in ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate has been studied for its antioxidant properties, indicating the potential biological activity of these compounds . Additionally, the nonlinear optical properties of pyrazole derivatives have been investigated, suggesting applications in materials science .

Wissenschaftliche Forschungsanwendungen

Application 1: Imaging Sigma-1 Receptor (S1R) Expression

- Summary of the Application: Sigma-1 receptors (S1Rs) are overexpressed in almost all human cancers, especially in breast cancers. IPAG is a validated high-affinity S1R antagonist. The objective of the current study is to evaluate the potential of iodine-124-labeled IPAG to image S1R-overexpressing tumors .

- Methods of Application or Experimental Procedures: [124I]IPAG was synthesized from a tributyltin precursor dissolved in ethanol using chloramine-T as oxidant. Purity was analyzed using HPLC. In vitro and in vivo studies were performed using the breast cancer cell line MCF-7. Competitive inhibition studies were performed using haloperidol and cold IPAG .

- Results or Outcomes: PET imaging studies in MCF7 tumor–bearing mice reveal that [124I]IPAG accumulates in tumor and is preferentially retained while clearing from non-target organs. The tumor to background increases with time, and tumors could be clearly visualized starting from 24 h post administration .

Application 2: Mass Spectrometry of 4-Iodoacetophenone

- Summary of the Application: 4-Iodoacetophenone is a chemical compound that can be analyzed using mass spectrometry, a technique used to identify and quantify molecules in a sample .

- Methods of Application or Experimental Procedures: The compound is ionized and then separated based on its mass-to-charge ratio. The resulting spectrum can be used to determine the molecular weight and structural information of the compound .

- Results or Outcomes: The mass spectrum of 4-Iodoacetophenone provides valuable information about its molecular structure and composition .

Application 3: Synthesis of 1-(4-Iodophenyl)ethane-1-thione

- Summary of the Application: 1-(4-Iodophenyl)ethane-1-thione is a chemical compound that can be synthesized for various applications in organic chemistry .

- Methods of Application or Experimental Procedures: The synthesis of this compound involves various chemical reactions, including the formation of carbon-sulfur bonds .

- Results or Outcomes: The successful synthesis of 1-(4-Iodophenyl)ethane-1-thione provides a compound with potential applications in various fields of chemistry .

Eigenschaften

IUPAC Name |

1-(4-iodophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADIQBEMLKKKISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380117 | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)-1H-Pyrazole | |

CAS RN |

368869-86-7 | |

| Record name | 1-(4-Iodophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Iodophenyl)-1H-Pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)